molecular formula C15H14ClNO2 B097004 N-(4-Benzyloxy-phenyl)-2-chloro-acetamide CAS No. 19514-92-2

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide

Cat. No.: B097004
CAS No.: 19514-92-2
M. Wt: 275.73 g/mol
InChI Key: TUTQONMCEZLRPX-UHFFFAOYSA-N
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Description

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzyloxy-phenyl)-2-chloro-acetamide typically involves the reaction of 4-benzyloxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-benzyloxyaniline in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
  • Stir the reaction mixture for several hours to ensure complete conversion.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps, such as distillation or advanced chromatographic techniques, to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of N-(4-benzyloxy-phenyl)-2-aminoacetamide.

Scientific Research Applications

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.

Comparison with Similar Compounds

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide can be compared with other similar compounds, such as:

    N-(4-Benzyloxy-phenyl)-acetamide: Lacks the chloro group, resulting in different reactivity and biological activity.

    N-(4-Methoxy-phenyl)-2-chloro-acetamide: Contains a methoxy group instead of a benzyloxy group, affecting its chemical properties and applications.

    N-(4-Benzyloxy-phenyl)-2-bromo-acetamide: Contains a bromo group instead of a chloro group, leading to different reactivity in nucleophilic substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

N-(4-Benzyloxy-phenyl)-2-chloro-acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is classified as an amide, characterized by a benzyloxy group attached to a phenyl ring and a chloroacetamide moiety. Its chemical structure is represented as follows:

C15H14ClNO\text{C}_{15}\text{H}_{14}\text{ClN}O

The primary target of this compound is Leukotriene A-4 hydrolase , an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. By inhibiting this enzyme, the compound may exert anti-inflammatory effects . The biochemical pathways influenced by this compound include:

  • Leukotriene synthesis pathway : Modulation of leukotriene production can lead to reduced inflammation and associated symptoms.
  • Potential antimicrobial activity : Studies suggest that chloroacetamides, including this compound, may possess antimicrobial properties against various pathogens.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study evaluating various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substituents on the phenyl ring demonstrated increased efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The following table summarizes the antimicrobial efficacy against different strains:

CompoundActivity Against E. coliActivity Against S. aureusActivity Against MRSAActivity Against C. albicans
This compoundModerateEffectiveEffectiveModerate
N-(4-Chlorophenyl)-2-chloroacetamideLowHighly EffectiveHighly EffectiveModerate
N-(4-Fluorophenyl)-2-chloroacetamideLowEffectiveEffectiveLow

This table illustrates that this compound is particularly effective against Gram-positive bacteria while showing moderate activity against yeast.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through quantitative structure-activity relationship (QSAR) analysis. The presence of specific functional groups, such as the benzyloxy and chloroacetyl moieties, plays a crucial role in determining its interaction with biological targets . The study indicated that variations in substituents on the phenyl ring significantly influence antimicrobial potency.

Case Studies and Research Findings

  • Antimicrobial Screening : A comprehensive screening of twelve newly synthesized N-substituted phenyl-2-chloroacetamides revealed that those with halogenated groups exhibited enhanced lipophilicity, facilitating better penetration through bacterial membranes . This study emphasized the need for further investigation into derivatives of this compound to optimize their antimicrobial properties.
  • Anti-inflammatory Potential : Given its mechanism of action targeting leukotriene A-4 hydrolase, preliminary studies suggest potential applications in treating inflammatory conditions. Further research is required to elucidate its efficacy in vivo.
  • Pharmacokinetic Studies : The pharmacokinetic profile of this compound indicates favorable absorption characteristics based on Lipinski's rule of five, which predicts good oral bioavailability for drug candidates .

Properties

IUPAC Name

2-chloro-N-(4-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-10-15(18)17-13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTQONMCEZLRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355250
Record name N-(4-Benzyloxy-phenyl)-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19514-92-2
Record name N-(4-Benzyloxy-phenyl)-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19514-92-2
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